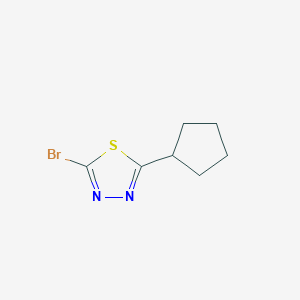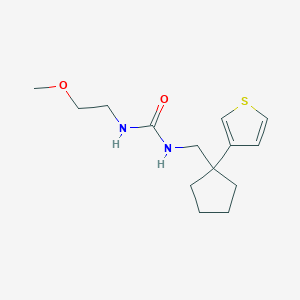
2-Bromo-5-cyclopentyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C7H9BrN2S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science .
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the known properties of similar 1,3,4-thiadiazole derivatives, it’s likely that this compound interacts with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s molecular weight (23313 g/mol) and its physical form (liquid) suggest that it may have reasonable bioavailability .
Result of Action
Based on the known effects of similar compounds, it may lead to the death of microbial cells by disrupting essential cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole typically involves the reaction of cyclopentylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopentyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2-amino-5-cyclopentyl-1,3,4-thiadiazole derivative .
Scientific Research Applications
2-Bromo-5-cyclopentyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the cyclopentyl group, which may affect its biological activity.
5-Cyclopentyl-1,3,4-thiadiazole: Lacks the bromine atom, which may influence its reactivity.
Uniqueness
2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-bromo-5-cyclopentyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJVEXVTVBSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343306-02-4 |
Source


|
| Record name | 2-bromo-5-cyclopentyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide](/img/structure/B2424738.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)
![2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2424740.png)
![3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2424741.png)
![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)
![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)

![(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one](/img/structure/B2424752.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)
![3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2424754.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)
